Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2445784-19-8
VCID: VC4294556
InChI: InChI=1S/C9H7BrO3S/c1-2-12-9(11)7-3-5-6(14-7)4-8(10)13-5/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(S1)C=C(O2)Br
Molecular Formula: C9H7BrO3S
Molecular Weight: 275.12

Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate

CAS No.: 2445784-19-8

Cat. No.: VC4294556

Molecular Formula: C9H7BrO3S

Molecular Weight: 275.12

* For research use only. Not for human or veterinary use.

Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate - 2445784-19-8

Specification

CAS No. 2445784-19-8
Molecular Formula C9H7BrO3S
Molecular Weight 275.12
IUPAC Name ethyl 2-bromothieno[3,2-b]furan-5-carboxylate
Standard InChI InChI=1S/C9H7BrO3S/c1-2-12-9(11)7-3-5-6(14-7)4-8(10)13-5/h3-4H,2H2,1H3
Standard InChI Key KTPWCIUTPSRICQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(S1)C=C(O2)Br

Introduction

Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate is a heterocyclic compound belonging to the thienofuran family. Its molecular formula is C9H7BrO3S, and it has a molecular weight of 275.12 g/mol. The compound contains a fused ring system with both sulfur and oxygen atoms, making it highly versatile in organic synthesis and scientific research. It is widely used as a building block in the synthesis of complex organic molecules, materials science, and medicinal chemistry applications.

Synthesis

Synthetic Routes:

The synthesis of ethyl 2-bromothieno[3,2-b]furan-5-carboxylate typically involves:

  • Bromination: Thieno[3,2-b]furan is brominated using reagents such as bromine or N-bromosuccinimide (NBS). This reaction is conducted in inert solvents like dichloromethane or chloroform under controlled temperatures to ensure selective bromination at position 2.

  • Esterification: The brominated intermediate undergoes esterification with ethanol in the presence of a catalyst (e.g., acid or base) to form the ethyl ester.

Industrial Production:

In industrial settings, continuous flow processes are employed to enhance efficiency and yield. Automated systems control parameters such as temperature, pressure, and reagent concentration. Purification methods like recrystallization or chromatography are used to achieve high-purity products.

Applications in Scientific Research

Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate has diverse applications across various fields:

  • Organic Synthesis:

    • Serves as a precursor for synthesizing more complex heterocyclic compounds.

    • Acts as a substrate for coupling reactions due to its reactive bromine atom.

  • Medicinal Chemistry:

    • Explored for potential pharmacological properties such as anticancer and anti-inflammatory activities.

    • Derivatives have shown cytotoxic effects against certain cancer cell lines.

  • Material Science:

    • Utilized in developing advanced materials like polymers and electronic components.

  • Biological Studies:

    • Used to investigate the interactions of thienofuran derivatives with biological systems.

Biological Activity

Recent studies have highlighted the potential anticancer activity of thienofuran derivatives, including ethyl 2-bromothieno[3,2-b]furan-5-carboxylate. These compounds exhibit selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines while sparing non-tumorigenic cells.

Key Findings:

CompoundGI50 (μM)Cell LineEffect on Non-Tumorigenic Cells
Derivative A~13MDA-MB-231Minimal effect
Derivative BNot specifiedMDA-MB-468Minimal effect

Mechanism of Action

The biological effects of this compound are primarily attributed to its ability to interfere with cellular processes:

  • Chemical Reactivity: The bromine atom facilitates substitution and coupling reactions.

  • Cell Cycle Modulation: Preliminary studies suggest that it alters cell cycle progression by increasing the G0/G1 phase while reducing the S phase.

  • Non-Apoptotic Effects: Unlike many anticancer agents, it does not significantly alter apoptotic markers such as PARP or caspase-3.

Comparison with Related Compounds

Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate can be compared with structurally similar compounds:

CompoundKey Difference
Ethyl 5-bromobenzo[b]furan-2-carboxylateContains a benzofuran instead of thienofuran ring
Ethyl 2-chlorothieno[3,2-b]furan-5-carboxylateSubstituted with chlorine instead of bromine
Ethyl 5-bromo-1-benzofuran-2-carboxylateLacks sulfur in its ring structure

These differences influence their reactivity and biological activities.

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